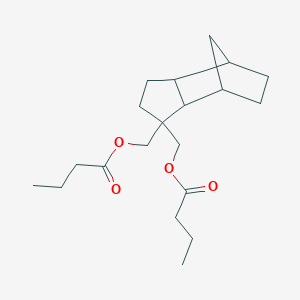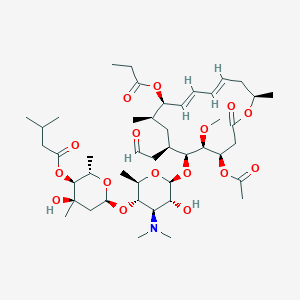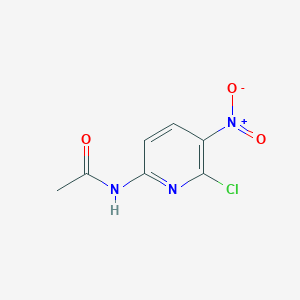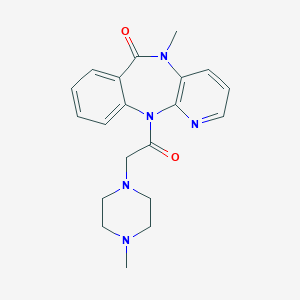
N-Methylpyrenzepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylpyrenzepine (NMP) is a chemical compound that is widely used in scientific research. It belongs to the class of pyrenzepine analogs, which are known for their selective muscarinic receptor antagonism. NMP has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
N-Methylpyrenzepine exerts its pharmacological effects by binding to the mAChRs and blocking the action of acetylcholine. This results in the inhibition of downstream signaling pathways that are activated by mAChRs. The specific mechanism of action of N-Methylpyrenzepine is still under investigation, but it is believed to involve allosteric modulation of the receptor.
Effets Biochimiques Et Physiologiques
N-Methylpyrenzepine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the release of acetylcholine from cholinergic neurons, reduce the activity of the parasympathetic nervous system, and modulate the release of neurotransmitters such as dopamine and serotonin. In addition, N-Methylpyrenzepine has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Methylpyrenzepine in lab experiments is its selectivity for the M1 and M3 subtypes of mAChRs. This allows researchers to study the specific roles of these receptors without interference from other subtypes. However, one limitation of N-Methylpyrenzepine is its relatively low potency compared to other mAChR antagonists. This can make it difficult to achieve complete inhibition of the receptors at low concentrations.
Orientations Futures
There are several future directions for research on N-Methylpyrenzepine. One area of interest is the development of more potent and selective analogs of N-Methylpyrenzepine that can be used as tools for studying the mAChR system. Another direction is the investigation of the therapeutic potential of N-Methylpyrenzepine and related compounds for the treatment of various diseases, including Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanism of action of N-Methylpyrenzepine and its effects on the mAChR system.
Méthodes De Synthèse
The synthesis of N-Methylpyrenzepine involves the reaction of pyrenzepine with methyl iodide in the presence of a base. The resulting product is then purified using column chromatography. The yield of N-Methylpyrenzepine is typically around 50%.
Applications De Recherche Scientifique
N-Methylpyrenzepine has been extensively used in scientific research as a tool to study the muscarinic acetylcholine receptor (mAChR) system. It has been found to be a selective antagonist of the M1 and M3 subtypes of mAChRs. This selectivity has made it a valuable tool for studying the physiological and pathological roles of these receptors.
Propriétés
Numéro CAS |
107425-93-4 |
|---|---|
Nom du produit |
N-Methylpyrenzepine |
Formule moléculaire |
C20H23N5O2 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
5-methyl-11-[2-(4-methylpiperazin-1-yl)acetyl]pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H23N5O2/c1-22-10-12-24(13-11-22)14-18(26)25-16-7-4-3-6-15(16)20(27)23(2)17-8-5-9-21-19(17)25/h3-9H,10-14H2,1-2H3 |
Clé InChI |
PZVVUTSKTYDREI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |
SMILES canonique |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |
Autres numéros CAS |
107425-93-4 |
Synonymes |
(N-methyl)pirenzepine N-methylpyrenzepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



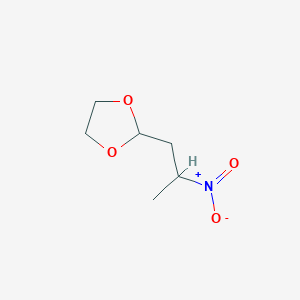
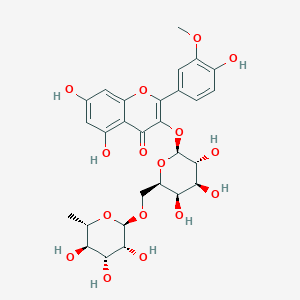
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
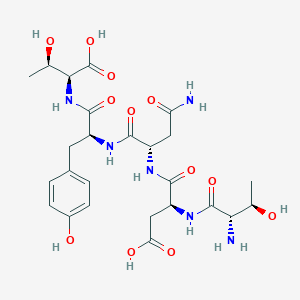
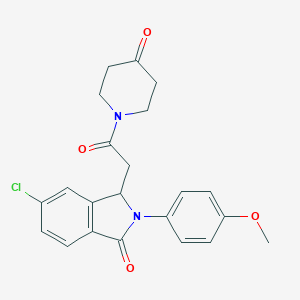
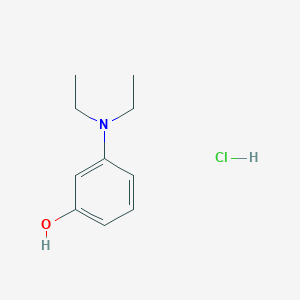
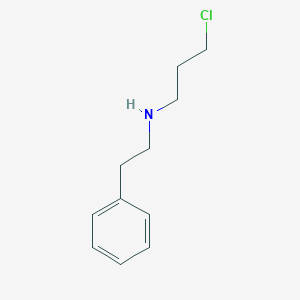
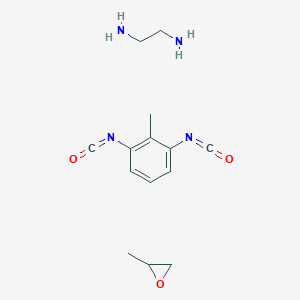

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
